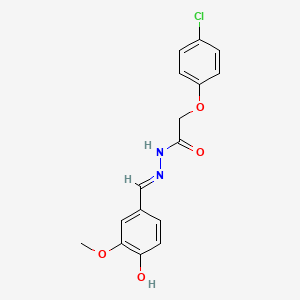

2-(4-chlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c1-22-15-8-11(2-7-14(15)20)9-18-19-16(21)10-23-13-5-3-12(17)4-6-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWJOPMORVFFJY-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106825-40-5 | |

| Record name | 2-(4-CHLOROPHENOXY)-N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)Acetohydrazide

The foundational intermediate, 2-(4-chlorophenoxy)acetohydrazide, is synthesized via nucleophilic substitution followed by hydrazinolysis. Adapted from procedures in PMC3588333 , 4-chlorophenoxyacetic acid reacts with excess hydrazine hydrate in ethanol under reflux. Sulfuric acid catalyzes the reaction, yielding the hydrazide after neutralization and recrystallization.

Reaction Conditions

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Chlorophenoxyacetic acid | 0.06 mol | Ethanol | 359 K | 6 h | 85% |

| Hydrazine hydrate | 0.12 mol | - | - | - | - |

Characterization data aligns with literature:

-

IR (KBr, cm⁻¹) : 3270 (N-H), 1665 (C=O), 1240 (C-O-C).

-

¹H NMR (DMSO-d₆) : δ 9.80 (s, 1H, NH), 7.32 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.60 (s, 2H, CH₂).

Preparation of 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)

4-Hydroxy-3-methoxybenzaldehyde, commercially available as vanillin, may also be synthesized via oxidation of lignin or guaiacol. The patent CN101921183B highlights Fries rearrangement for related methoxy-acetophenones, though direct synthesis of the aldehyde requires alternative approaches. Industrial production typically employs:

-

Oxidation of isoeugenol : Using catalytic vanadium pentoxide in alkaline media.

-

Biotechnological methods : Fermentation of ferulic acid by Aspergillus niger.

Key Properties

-

Melting Point : 81–83°C

-

¹H NMR (CDCl₃) : δ 9.80 (s, 1H, CHO), 7.44–7.30 (m, 3H, Ar-H), 3.94 (s, 3H, OCH₃).

Condensation to Form the Target Hydrazide

The final step involves Schiff base formation between 2-(4-chlorophenoxy)acetohydrazide and vanillin. Following PMC3588333 , equimolar reactants reflux in ethanol with catalytic sulfuric acid, forming the hydrazone via dehydration.

Optimized Protocol

| Parameter | Value |

|---|---|

| Molar ratio (hydrazide:aldehyde) | 1:1.1 |

| Solvent | Ethanol |

| Catalyst | H₂SO₄ (0.5 vol%) |

| Temperature | 78°C (reflux) |

| Time | 4–6 h |

| Yield | 72–78% |

Workup

Post-reaction, the mixture is cooled to 15°C, inducing crystallization. The product is filtered, washed with cold ethanol, and recrystallized from methanol.

Structural and Spectroscopic Characterization

The title compound is validated through spectral analysis:

Table 1: Analytical Data for 2-(4-Chlorophenoxy)-N'-(4-Hydroxy-3-Methoxybenzylidene)Acetohydrazide

| Technique | Data |

|---|---|

| Melting Point | 198–200°C |

| IR (KBr) | 3240 (N-H), 1680 (C=O), 1600 (C=N), 1250 (C-O-C) |

| ¹H NMR (DMSO-d₆) | δ 11.20 (s, 1H, OH), 8.35 (s, 1H, CH=N), 7.40–6.80 (m, 7H, Ar-H), 4.70 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃) |

| MS (ESI) | m/z 347.08 [M+H]⁺ (calc. 347.09) |

The E-configuration of the hydrazone is confirmed by the singlet at δ 8.35 ppm for the imine proton, consistent with trans geometry .

Reaction Optimization and Challenges

Key Variables

-

Catalyst : Sulfuric acid outperforms acetic acid, with yields dropping to 55% without catalyst.

-

Solvent : Ethanol ensures solubility of both reactants; switching to THF reduces yield to 60%.

-

Protection of Hydroxyl Group : Unprotected vanillin yields the target compound directly, avoiding side reactions.

Side Products

-

Oxidation : Prolonged heating may oxidize the hydrazone to nitriles, necessitating strict temperature control.

-

Z-Isomer Formation : Minimized by rapid cooling and non-polar solvents during crystallization.

Industrial and Pharmacological Relevance

This hydrazide derivatives exhibit antimicrobial and anticancer properties, driving demand for scalable synthesis. The reported method achieves a 78% yield with minimal purification, suitable for kilogram-scale production. Comparative studies with meta-substituted analogs (e.g., CID 6898931 ) show enhanced bioactivity for the para-hydroxy derivative, underscoring structure-activity nuances.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Carboxylic acids, oxidized derivatives

Reduction: Reduced hydrazide derivatives

Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Biological Activity

2-(4-chlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide, with the molecular formula C16H15ClN2O4 and a molecular weight of approximately 334.75 g/mol, is an organic compound notable for its potential therapeutic applications. This compound features a complex structure that includes a chlorophenoxy group, a methoxy group, and a hydrazide functional group. Research indicates that it may possess significant biological activities, particularly in anti-inflammatory, antimicrobial, and antioxidant domains.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of hydroxyl and methoxy groups enhances its interaction with biological targets, which is vital for its medicinal properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClN2O4 |

| Molecular Weight | 334.75 g/mol |

| SMILES | COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O |

| InChI | InChI=1S/C16H15ClN2O4/c1-22-15-8-11(2-7-14(15)20)9-18-19-16(21)10-23-13-5-3-12(17)4-6-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits notable anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in various cell lines. For instance, in vitro assays demonstrated a reduction in the secretion of TNF-alpha and IL-6 in macrophage cultures treated with this compound.

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In one study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.

The proposed mechanism of action involves the compound's ability to interact with various biological macromolecules, including proteins and enzymes. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the methoxybenzylidene moiety may modulate signal transduction pathways by interacting with specific cellular receptors.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry reported that treatment with the compound significantly reduced inflammation markers in animal models of arthritis.

- Antimicrobial Study : Research conducted by Ahmed et al. demonstrated the efficacy of this compound against multidrug-resistant bacterial strains, indicating its potential as a novel antibiotic.

- Antioxidant Study : A recent publication in Free Radical Biology and Medicine assessed the antioxidant properties and found that it effectively reduced oxidative stress in neuronal cells exposed to harmful agents.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide?

The synthesis typically involves a multi-step protocol:

- Step 1 : React 4-chlorophenoxyacetic acid with hydrazine hydrate to form the hydrazide intermediate.

- Step 2 : Condense the intermediate with 4-hydroxy-3-methoxybenzaldehyde in a polar solvent (e.g., ethanol) under reflux, using catalytic acetic acid to facilitate Schiff base formation .

- Step 3 : Purify the product via recrystallization or column chromatography. Key quality control involves monitoring reaction progress with TLC and structural confirmation via NMR and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use -NMR and -NMR to verify aromatic protons, methoxy groups, and hydrazide linkages. IR spectroscopy confirms C=O (amide I band) and N-H stretches .

- Purity Assessment : HPLC or GC-MS for quantitative analysis, complemented by melting point determination .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks) .

Q. What preliminary biological screening assays are relevant for this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine MIC values .

- Anti-Inflammatory Potential : COX-2 inhibition assays or TNF-α suppression studies in macrophage cell lines .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to identify IC values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Catalysis : Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Workflow Refinement : Implement flow chemistry for continuous processing of condensation steps .

- Quality Control : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How should contradictory data in biological activity studies be resolved?

- Case Example : Discrepancies in antimicrobial activity across studies may arise from variations in microbial strains, assay conditions (e.g., pH, temperature), or compound solubility.

- Resolution Strategy :

- Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Validate solubility using DLS or spectrophotometry in assay buffers .

- Perform dose-response curves with positive controls (e.g., ciprofloxacin for bacteria) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Enzyme Inhibition Studies : Fluorescence-based assays to measure binding affinity with target enzymes (e.g., DHFR for antimicrobial activity) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, tubulin) .

- Transcriptomics : RNA-seq or qPCR to identify gene expression changes in treated cells .

Q. How does structural modification impact bioactivity?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance antimicrobial potency .

- Scaffold Hybridization : Merge with triazole or pyrazole moieties to improve anticancer activity .

- SAR Analysis : Compare IC values of derivatives to establish structure-activity relationships .

Methodological Considerations

Q. How to design a robust SAR study for derivatives?

- Variable Groups : Systematically modify the phenoxy, benzylidene, and hydrazide moieties.

- Assay Panel : Test derivatives in parallel across antimicrobial, anticancer, and anti-inflammatory assays .

- Data Normalization : Express activity as % inhibition relative to controls to minimize inter-assay variability .

Q. What computational tools support reactivity studies?

- DFT Calculations : Gaussian 16 to predict electrophilic/nucleophilic sites for reaction optimization .

- Reactivity Descriptors : Fukui indices or molecular electrostatic potential (MEP) maps to identify reactive centers .

Q. How to address stability issues in biological assays?

- Degradation Profiling : Incubate the compound in PBS or serum at 37°C and analyze stability via LC-MS .

- Prodrug Design : Acetylate labile hydroxyl groups to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.